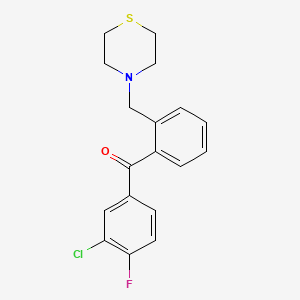

3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNOS/c19-16-11-13(5-6-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCPOYHJTGLDGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643828 | |

| Record name | (3-Chloro-4-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-98-1 | |

| Record name | Methanone, (3-chloro-4-fluorophenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-4-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone CAS number

An In-Depth Technical Guide to 3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a compound of interest in medicinal chemistry. By dissecting its core structural motifs—the benzophenone scaffold, the thiomorpholine ring, and the specific halogenation pattern—we explore its physicochemical properties, plausible synthetic routes, and potential therapeutic applications. This document serves as a foundational resource for researchers investigating this molecule, offering insights into its design, synthesis, and evaluation within drug discovery programs. We ground our analysis in the established pharmacological importance of its constituent parts, providing a logical framework for future research and development.

Compound Identification and Physicochemical Properties

This compound is a synthetic organic compound featuring a diaryl ketone core. Its unique substitution pattern suggests its potential as a lead compound in various therapeutic areas.

The structure combines a chlorinated and fluorinated phenyl ring with a second phenyl ring bearing a thiomorpholinomethyl substituent. This amalgamation of functional groups is key to its potential bioactivity.

| Property | Value | Source |

| CAS Number | 898781-98-1 | BLD Pharm[1] |

| Molecular Formula | C₁₈H₁₇ClFNOS | Matrix Scientific |

| Molecular Weight | 349.86 | Matrix Scientific |

| Hazard Information | Irritant | Matrix Scientific |

| InChI Key | OQNNRIKIUOBFAX-UHFFFAOYSA-N | CymitQuimica[3] |

The Benzophenone Scaffold: A Privileged Structure in Medicinal Chemistry

The benzophenone motif is a ubiquitous and versatile scaffold found in numerous natural products and synthetic drugs.[4][5] Its diaryl ketone structure serves as a rigid backbone for orienting various functional groups, enabling interaction with a wide array of biological targets.

Key Biological Activities:

-

Anti-inflammatory: Many benzophenone derivatives have shown potent anti-inflammatory properties, with some exhibiting considerable inhibition of COX-2 enzymes.[4][6]

-

Anticancer: The scaffold is present in molecules that inhibit key pathways in cancer progression, such as angiogenesis, by targeting factors like VEGF-A.[4][7]

-

Antimicrobial and Antiviral: The structural versatility of benzophenones has been exploited to develop agents with significant antimicrobial and antiviral activity.[4][7]

The presence of halogen atoms, such as the chlorine and fluorine in the target molecule, is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.[8][9]

The Thiomorpholine Moiety: A Contributor to Bioactivity

The thiomorpholine ring is a sulfur-containing heterocycle that imparts distinct chemical properties and biological activities. Its inclusion in a molecular structure can influence solubility, metabolic stability, and receptor binding. Research into thiomorpholine derivatives has revealed several promising therapeutic potentials:

-

Antioxidant Activity: Certain derivatives are effective inhibitors of lipid peroxidation.[10]

-

Hypolipidemic Effects: Studies have shown that some thiomorpholine compounds can significantly decrease triglyceride, total cholesterol, and LDL levels, suggesting a role in managing hyperlipidemia.[10] They may act as inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[10]

The combination of the proven benzophenone core with the bioactive thiomorpholine moiety in this compound creates a molecule with a compelling, multi-faceted potential for therapeutic intervention.

Proposed Synthesis and Mechanistic Considerations

A proposed multi-step synthesis would likely involve:

-

Step 1: Friedel-Crafts Acylation: Reaction of 3-chloro-4-fluorobenzoyl chloride with a suitable ortho-substituted toluene (e.g., 2-methylbenzoyl chloride precursor) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the benzophenone core. The methyl group serves as a handle for the subsequent functionalization.

-

Step 2: Radical Bromination: The methyl group on the benzophenone intermediate is selectively brominated using a reagent like N-Bromosuccinimide (NBS) with a radical initiator. This creates a reactive benzyl bromide.

-

Step 3: Nucleophilic Substitution: The resulting 2'-(bromomethyl)benzophenone intermediate is then reacted with thiomorpholine. The nitrogen atom of the thiomorpholine acts as a nucleophile, displacing the bromide to form the final product.

This approach is logical because it builds the molecule sequentially, starting with the robust and well-understood formation of the diaryl ketone, followed by targeted functionalization of the less-hindered methyl group.

Caption: Proposed synthetic workflow for the target compound.

Potential Therapeutic Applications and Research Directions

Given the known bioactivities of its constituent scaffolds, this compound is a prime candidate for screening in several therapeutic areas:

-

Oncology: Its benzophenone core suggests potential as an anticancer agent. Initial screening should involve a panel of human cancer cell lines (e.g., HL-60, A-549, SMMC-7721) to determine its cytotoxic and antiproliferative effects.[7] Mechanistic follow-up studies could investigate inhibition of protein kinases or angiogenesis-related pathways.

-

Inflammation and Immunology: The compound should be evaluated for its ability to inhibit key inflammatory enzymes like COX-1 and COX-2.[4] Cellular assays using macrophages stimulated with lipopolysaccharide (LPS) could quantify its effect on the production of inflammatory cytokines (e.g., TNF-α, IL-6).

-

Metabolic Disorders: The presence of the thiomorpholine moiety warrants investigation into its effects on lipid metabolism.[10] An initial screen could involve assays for squalene synthase inhibition or cellular models to assess its impact on cholesterol and triglyceride accumulation.

The unique combination of functionalities makes this compound a novel chemical entity. Its development path would begin with broad in-vitro screening, followed by more focused mechanistic studies based on initial hits, and eventual progression to in-vivo models for efficacy and safety evaluation.

Exemplary Experimental Protocol: In-Vitro COX-2 Inhibition Assay

To validate the potential anti-inflammatory activity, a robust and self-validating protocol is essential. The following outlines a standard procedure for assessing COX-2 inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the human COX-2 enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is sourced and diluted to a working concentration in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). Arachidonic acid (substrate) is prepared in ethanol and then diluted in the assay buffer.

-

Compound Preparation: The test compound is dissolved in DMSO to create a high-concentration stock solution. A series of dilutions are then prepared to test a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Assay Procedure:

-

In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations. A known COX-2 inhibitor (e.g., Celecoxib) is used as a positive control, and DMSO is used as a vehicle control.

-

The plate is incubated for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

The reaction is initiated by adding the arachidonic acid substrate.

-

The reaction proceeds for a defined time (e.g., 2 minutes) at 37°C.

-

-

Detection: The reaction is stopped, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. The absorbance is read on a plate reader.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic curve.

Caption: Workflow for an in-vitro COX-2 inhibition assay.

Safety and Handling

Based on available supplier information, this compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Available from: [Link]

-

National Institutes of Health (NIH). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Available from: [Link]

-

National Institutes of Health (NIH). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Available from: [Link]

-

National Institutes of Health (NIH). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

PrepChem.com. Synthesis of 2-methyl-3-amino-4'-chloro-benzophenone. Available from: [Link]

-

PubChem. 3-Chloro-4-morpholino-1,2,5-thiadiazole. Available from: [Link]

-

National Institutes of Health (NIH). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. Available from: [Link]

- Google Patents. A kind of synthetic method of the chloro benzophenone of 3 nitro 4.

-

ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. Available from: [Link]

-

ResearchGate. Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone | Request PDF. Available from: [Link]

-

PubMed. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis and bioactivity investigation of benzophenone and its derivatives. Available from: [Link]

Sources

- 1. 898781-98-1|this compound|BLD Pharm [bldpharm.com]

- 2. 898763-34-3|3-Chloro-4-fluoro-3'-thiomorpholinomethyl benzophenone|BLDpharm [bldpharm.com]

- 3. 3-chloro-4-fluoro-3′-thiomorpholinomethyl benzophenone [cymitquimica.com]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone

Executive Summary

This guide provides a comprehensive physicochemical profile of the novel compound 3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone. As this appears to be a new chemical entity with limited data in public literature, this document serves a dual purpose: first, to present a predictive analysis of its core properties based on structural analogy and first principles; and second, to provide a robust experimental framework for its empirical characterization. We delve into the structural components—a halogenated benzophenone core and a thiomorpholinomethyl substituent—to forecast its solubility, pKa, lipophilicity, and stability. More importantly, this guide furnishes detailed, field-proven protocols for determining these critical parameters, empowering researchers to generate a complete and actionable dataset for drug discovery and development applications. The methodologies are designed to be self-validating and are grounded in authoritative regulatory and scientific standards.

Structural Analysis and Predicted Physicochemical Profile

The rational characterization of a new chemical entity begins with a thorough analysis of its structure. The name "this compound" describes a molecule with distinct functional regions that dictate its overall physicochemical behavior.

-

Benzophenone Core: A diaryl ketone that forms the rigid, lipophilic backbone of the molecule. The benzophenone moiety is a known chromophore, absorbing UV light, which suggests potential photosensitivity.

-

Halogenation (3-Chloro, 4-Fluoro): The presence of chlorine and fluorine atoms on one of the phenyl rings significantly impacts the molecule's electronic properties and lipophilicity. As electron-withdrawing groups, they can influence the reactivity of the aromatic system and may offer a "metabolic shield" to adjacent positions. Fluorination, in particular, is known to enhance the photostability of benzophenones.

-

Thiomorpholinomethyl Substituent: This group, attached at the 2'-position of the second phenyl ring, is the primary driver of aqueous solubility and acid-base properties. The thiomorpholine ring contains a basic tertiary amine (pKa modulator) and a sulfur atom, which can be susceptible to oxidation.

Chemical Structure and Calculated Properties

Caption: 2D Structure of this compound.

Table 1: Calculated Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆ClFNO S |

| Molecular Weight | 349.84 g/mol |

| IUPAC Name | (3-Chloro-4-fluorophenyl)(2-(thiomorpholin-4-ylmethyl)phenyl)methanone |

Predicted Physicochemical Profile

The following table summarizes the predicted properties based on the structural analysis. These are hypotheses that must be confirmed by the experimental protocols outlined in Section 2.0.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Characteristic | Rationale |

|---|---|---|

| Appearance | White to off-white crystalline solid. | High molecular weight and rigid aromatic structure suggest a solid state at room temperature. |

| Aqueous Solubility | Low intrinsic solubility; pH-dependent. | The large, lipophilic benzophenone core predicts poor aqueous solubility. However, the basic nitrogen in the thiomorpholine ring will become protonated at acidic pH, forming a salt and significantly increasing solubility. |

| pKa (Acid Dissociation Constant) | ~6.5 - 7.5 | The tertiary amine in the thiomorpholine ring is the most basic center. This predicted range is typical for such amines and indicates that the compound's charge state will change across the physiological pH range. |

| LogP (Octanol-Water Partition Coefficient) | > 3.0 | The halogenated benzophenone structure is highly lipophilic. The thiomorpholine group adds some polarity, but the overall molecule is expected to be lipophilic, a key factor for membrane permeability. |

| Chemical Stability | Potential liabilities: Photosensitivity and Oxidation. | The benzophenone core is a known photosensitizer that can degrade upon UV exposure. The sulfide linkage in the thiomorpholine ring is a potential site for oxidation to the corresponding sulfoxide or sulfone. |

Experimental Framework for Physicochemical Characterization

To move from prediction to definitive data, a systematic experimental evaluation is required. The following workflow and protocols provide a comprehensive plan for characterizing this compound.

Caption: Overall workflow for physicochemical characterization.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the true saturation point of a compound in a given medium, which is critical for predicting oral absorption and setting concentration limits for in-vitro assays.

Methodology:

-

Preparation: Prepare a series of buffered aqueous solutions across a relevant pH range (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in a sealed glass vial. The presence of undissolved solid throughout the experiment is crucial.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand, then separate the saturated supernatant from the excess solid using a syringe filter (e.g., 0.22 µm PVDF) to avoid transferring any solid particles.

-

Quantification: Accurately dilute the filtered supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

-

Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature. Plot solubility versus pH to visualize the compound's pH-solubility profile.

Protocol: Ionization Constant (pKa) Determination

Causality: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. This parameter is arguably the most important physicochemical property, as it governs solubility, lipophilicity (LogD), membrane permeability, and receptor binding. For this compound, determining the pKa of the thiomorpholine nitrogen is essential.

Methodology (Potentiometric Titration):

-

Sample Preparation: Accurately weigh and dissolve a precise amount of the compound in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a micro-burette.

-

Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) while recording the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve. Specialized software is used to calculate the precise pKa value from the first or second derivative of the titration curve.

Protocol: Lipophilicity (LogP/LogD) Determination (RP-HPLC Method)

Causality: Lipophilicity, the affinity of a compound for a lipid-like environment, is a primary determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a high-throughput and reliable alternative to the shake-flask method for determining the octanol-water partition coefficient (LogP for the neutral species, LogD for a specific pH).

Methodology:

-

Standard Selection: Choose a set of 5-7 reference compounds with well-established LogP values that span the expected LogP of the test compound.

-

Chromatographic Conditions: Use a C18 column and an isocratic mobile phase of methanol/water or acetonitrile/water.

-

Calibration Curve: Inject each standard individually and record its retention time (t_R_). Calculate the capacity factor (k') for each standard. Plot the known LogP values of the standards against their corresponding log(k') values to generate a linear calibration curve.

-

Sample Analysis: Inject the test compound under the identical chromatographic conditions and determine its retention time and calculate its log(k').

-

LogP Calculation: Interpolate the log(k') of the test compound onto the calibration curve to determine its LogP value.

-

LogD Measurement: To determine the pH-dependent LogD, modify the aqueous portion of the mobile phase with a buffer of the desired pH (e.g., 7.4) and repeat steps 4 and 5.

Protocol: Chemical Stability Assessment (Forced Degradation Studies)

Causality: Forced degradation, or stress testing, is mandated by regulatory agencies like the FDA and ICH to identify likely degradation products and establish the intrinsic stability of a drug substance. This data is crucial for developing stability-indicating analytical methods and for determining proper storage and handling conditions.

Methodology: The goal is to achieve 5-20% degradation of the parent compound to ensure that primary degradants are formed without excessive secondary degradation. A stock solution of the compound (e.g., 1 mg/mL) is subjected to the following conditions, with samples analyzed by HPLC at various time points.

-

Acid Hydrolysis: Treat with 0.1 M HCl at room temperature, and if no degradation occurs, at 50-60°C.

-

Base Hydrolysis: Treat with 0.1 M NaOH at room temperature, and if needed, at 50-60°C.

-

Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature. This is particularly important to test the stability of the thiomorpholine sulfur.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80°C) in a controlled oven.

-

Photolytic Degradation: Expose the solid compound and a solution to a controlled light source that provides both UV and visible output, as specified by ICH Q1B guidelines (e.g., exposure of 1.2 million lux hours and 200 watt hours/m²). This is critical given the benzophenone core.

Data Integration and Interpretation

The data generated from the protocols above do not exist in isolation. Their interplay defines the compound's overall "developability" profile.

The pH-Dependent Profile

The pKa is the link between solubility and lipophilicity. For a basic compound like this one, the relationship can be visualized as follows:

-

At pH << pKa (e.g., pH 2): The compound is mostly protonated (cationic). Aqueous solubility is at its maximum, while lipophilicity (LogD) is at its minimum.

-

At pH >> pKa (e.g., pH 9): The compound is mostly in its neutral form. Aqueous solubility is at its minimum (the intrinsic solubility), while lipophilicity (LogD) is at its maximum and is equal to LogP.

Caption: Relationship between pH, pKa, solubility, and lipophilicity for a basic compound.

Implications for Drug Development:

-

Absorption: The compound's charge state in the gastrointestinal tract (pH 1-8) will dictate its solubility (for dissolution) and its ability to permeate the gut wall (neutral form is preferred). A pKa around 7 suggests that both charged and neutral species will be present, creating a complex absorption profile.

-

Formulation: The significant pH-dependent solubility suggests that formulation strategies, such as creating a salt form or using solubility enhancers, may be necessary for consistent delivery.

-

Stability: The forced degradation results will guide formulation decisions (e.g., the need for antioxidants if oxidative degradation is observed) and define required packaging (e.g., light-protective packaging if photolabile).

References

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (Source: Google Search)

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmacy. [Online]. Available: [Link]

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.).

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

- Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Consider

- Forced Degrad

- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone molecular structure

An In-Depth Technical Guide to the Molecular Structure of 3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone

For Researchers, Scientists, and Drug Development Professionals

The confluence of well-established pharmacophores into a single molecular entity presents a compelling strategy in modern drug discovery. This guide provides a comprehensive technical overview of this compound, a novel compound integrating the structurally significant benzophenone core with a bioactive thiomorpholine moiety. Although this specific molecule is not extensively described in current literature, this document extrapolates from foundational chemical principles and extensive data on analogous structures to propose a viable synthetic route, predict its detailed spectroscopic signature, and discuss its potential biological significance. This paper serves as a foundational resource for researchers interested in the exploration of new chemical entities bearing these important structural motifs.

Introduction: The Architectural Logic of a Hybrid Scaffold

The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous natural and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its rigid diarylketone structure provides a versatile template for a variety of substitutions, allowing for the fine-tuning of its pharmacological profile. The interaction of benzophenones with biomolecules, including DNA, has been a subject of considerable interest.[3]

Similarly, the thiomorpholine ring is recognized as a "privileged scaffold" in drug design.[4][5] As a bioisostere of morpholine, it often imparts favorable pharmacokinetic properties to a molecule.[6] Thiomorpholine derivatives have demonstrated a broad spectrum of bioactivities, including antioxidant, hypolipidemic, antimalarial, and antibiotic effects.[7][8][9][10]

The subject of this guide, this compound, represents a rational design that combines these two powerful pharmacophores. The halogen substitution on one of the phenyl rings, specifically the chloro and fluoro groups, is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of a compound, which can significantly influence its biological activity.[11] This guide will deconstruct the molecular architecture of this compound, offering insights into its synthesis, characterization, and potential therapeutic applications.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a multi-step sequence. A plausible route involves an initial Friedel-Crafts acylation to construct the benzophenone core, followed by a selective functionalization of the second aromatic ring to introduce the thiomorpholine moiety.

Step 1: Synthesis of (3-Chloro-4-fluorophenyl)(phenyl)methanone

The initial step would be a classic Friedel-Crafts acylation.[6][12] In this reaction, 1-chloro-2-fluorobenzene would be acylated with benzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Experimental Protocol:

-

To a stirred suspension of anhydrous AlCl₃ in an inert solvent (e.g., dichloromethane) at 0 °C, add benzoyl chloride dropwise.

-

After the formation of the acylium ion complex, add 1-chloro-2-fluorobenzene to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it over crushed ice and an aqueous HCl solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired benzophenone.

Step 2: Bromination of the Phenyl Ring

To introduce the thiomorpholine group at the 2'-position, a handle for substitution is required. A common strategy is the bromination of the methyl group of an appropriate precursor. Therefore, a more strategic approach would be to start with 2-methylbenzoyl chloride in the first step. The resulting (3-chloro-4-fluorophenyl)(2-methylphenyl)methanone can then be subjected to radical bromination.

Experimental Protocol:

-

Dissolve the (3-chloro-4-fluorophenyl)(2-methylphenyl)methanone in a suitable solvent like carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

-

Reflux the mixture with irradiation from a light source to initiate the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, filter off the succinimide, and wash the filtrate.

-

Concentrate the organic layer and purify the resulting benzylic bromide.

Step 3: Nucleophilic Substitution with Thiomorpholine

The final step involves the reaction of the benzylic bromide with thiomorpholine.

Experimental Protocol:

-

Dissolve the (2-(bromomethyl)phenyl)(3-chloro-4-fluorophenyl)methanone in a polar aprotic solvent such as acetonitrile.

-

Add thiomorpholine and a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HBr byproduct.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry, and concentrate.

-

Purify the final product by column chromatography to obtain this compound.

Structural Elucidation and Predicted Spectroscopic Data

The structural confirmation of the synthesized molecule would rely on a combination of spectroscopic techniques. Based on the proposed structure, the following spectral data can be predicted:

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons: multiplets in the range of 7.2-7.8 ppm. Methylene bridge (-CH₂-): a singlet around 3.6-3.8 ppm. Thiomorpholine protons: two multiplets corresponding to the protons adjacent to nitrogen (around 2.8-3.0 ppm) and sulfur (around 2.6-2.8 ppm). |

| ¹³C NMR | Carbonyl carbon: a singlet around 195-200 ppm.[13] Aromatic carbons: multiple signals between 125-140 ppm, with carbons attached to halogens showing characteristic shifts. Methylene bridge carbon: a signal around 55-60 ppm. Thiomorpholine carbons: signals in the aliphatic region, typically between 45-55 ppm for carbons next to nitrogen and 25-30 ppm for carbons next to sulfur. |

| IR (cm⁻¹) | Strong carbonyl (C=O) stretch for an aromatic ketone around 1660-1685 cm⁻¹.[1][14][15][16] C-H stretching of the aromatic rings just above 3000 cm⁻¹. C-H stretching of the aliphatic groups just below 3000 cm⁻¹. C-N and C-S stretching vibrations in the fingerprint region. |

| Mass Spec. | Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₈H₁₇ClFNOS. Characteristic fragmentation patterns including the loss of the thiomorpholine moiety and cleavage at the carbonyl group to form benzoyl-type cations.[17][18][19] |

Potential Biological Significance and Therapeutic Applications

The hybrid nature of this compound suggests several potential avenues for biological activity, primarily in the realm of oncology and inflammatory diseases.

Anticancer Potential

Benzophenone derivatives have been investigated as potential anticancer agents.[2][20] Their mechanism of action can be diverse, with some analogs acting as tubulin polymerization inhibitors, similar to combretastatin A-4. The presence of the thiomorpholine moiety could enhance cellular uptake and bioavailability, potentially leading to improved efficacy. The chloro and fluoro substituents can influence the electronic distribution of the aromatic ring, which may affect binding to target proteins.

Antioxidant and Anti-inflammatory Activity

Thiomorpholine derivatives have been reported to possess antioxidant properties.[3][7] The sulfur atom in the thiomorpholine ring can participate in redox reactions, potentially scavenging reactive oxygen species. Chronic inflammation is a key factor in the development of many diseases, including cancer. By potentially exhibiting both anti-inflammatory and cytotoxic effects, this molecule could represent a multi-target therapeutic agent.

Conclusion

This compound is a rationally designed molecule that holds promise for further investigation in drug discovery. This guide has provided a theoretical framework for its synthesis and structural characterization, along with a discussion of its potential biological activities based on the established pharmacology of its constituent moieties. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted spectroscopic data provides a benchmark for the experimental characterization of this compound. Further studies are warranted to synthesize this molecule, confirm its structure, and evaluate its biological profile in relevant in vitro and in vivo models. The insights provided in this guide aim to facilitate and inspire future research into this and other novel benzophenone-thiomorpholine hybrids.

References

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [Link]

-

PubMed. Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. [Link]

-

Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

-

ResearchGate. A fragmentation pathway of benzophenone formed in MS, take 2,6,4 - ResearchGate. [Link]

-

ResearchGate. ¹³C-NMR data of a benzophenone-derivate (already corrected with respect... | Download Scientific Diagram. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

ResearchGate. Synthesis of thiophenes from two different ketones (acetophenone and... [Link]

-

ResearchGate. Structure-activity and crystallographic analysis of benzophenone derivatives - The potential anticancer agents. [Link]

- Google Patents.

-

ResearchGate. Benzophenone Imine. [Link]

-

Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

-

UCLA. IR Spectroscopy Tutorial: Ketones. [Link]

-

PubMed. Photoredox catalysed reductive aminomethylation of quaternary benzophenanthridine alkaloids. [Link]

-

ResearchGate. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [Link]

-

RSC Publishing. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. [Link]

-

PubMed. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. [Link]

-

NIH. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]

-

Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

-

YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

-

RSC Publishing. Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. [Link]

-

Organic Syntheses. benzophenone. [Link]

-

RSC Publishing. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. [Link]

-

MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

-

ResearchGate. Structures of synthetic and natural benzophenones with anticancer activity. [Link]

-

International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

-

SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). [Link]

-

Chemistry Stack Exchange. IR and H-NMR analysis of benzophenone. [Link]

-

ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. [Link]

-

Wikipedia. Benzophenone imine. [Link]

-

ResearchGate. Synthesis of substituted benzophenones by a direct condensation of substituted benzoic acids with benzene in the presence of aluminium chloride. [Link]

-

YouTube. Preparation of Benzophenone| Benzene|Benzoyl Chloride|Organic Chemistry|Class-12|Carbonyl Compounds|. [Link]

-

YouTube. Oxidation and Reduction of Benzophenone. [Link]

-

YouTube. Structure Activity Relationship (SAR) of Alkylating Agent | Anticancer Drug | Bpharm 5th semester. [Link]

-

WOU. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]

-

Chemistry LibreTexts. C. The Friedel-Crafts Acylation of Benzene. [Link]

-

ACS Publications. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

National Institute of Standards and Technology. Benzophenone. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032049). [Link]

-

ResearchGate. 13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Benzophenone(119-61-9) 1H NMR [m.chemicalbook.com]

- 5. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jchemrev.com [jchemrev.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Cshifts [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. chem.pg.edu.pl [chem.pg.edu.pl]

- 17. researchgate.net [researchgate.net]

- 18. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

biological activity of halogenated benzophenones

An In-depth Technical Guide to the Biological Activity of Halogenated Benzophenones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated benzophenones represent a class of compounds with a broad spectrum of biological activities, ranging from therapeutic potential to toxicological concern. The introduction of halogen atoms onto the benzophenone scaffold dramatically influences their physicochemical properties, thereby modulating their interaction with biological systems. This guide provides a comprehensive technical overview of the multifaceted biological activities of halogenated benzophenones, with a focus on their mechanisms of action, methodologies for their evaluation, and implications for drug discovery and environmental science. We delve into their roles as endocrine disruptors, photosensitizing agents, cytotoxic compounds, and enzyme inhibitors, offering field-proven insights and detailed experimental protocols to empower researchers in this dynamic area of study.

Introduction: The Chemical Versatility and Biological Significance of Halogenated Benzophenones

Benzophenones are characterized by a diaryl ketone core, a structure that imparts significant chemical stability and serves as a versatile scaffold for synthetic modification.[1] Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into the benzophenone structure, is a powerful strategy to modulate its electronic and steric properties. This, in turn, has profound effects on the compound's biological activity.[2] The diverse applications of halogenated benzophenones span from being active pharmaceutical ingredients and intermediates in medicinal chemistry to their use as UV filters in personal care products.[1][3] However, their widespread use has also raised concerns about their environmental persistence and potential adverse health effects.[4]

This guide will explore the intricate relationship between the structure of halogenated benzophenones and their biological functions, providing a critical analysis of their therapeutic and toxicological profiles.

Mechanisms of Biological Action

The biological activities of halogenated benzophenones are diverse and context-dependent. Below, we explore the primary mechanisms through which these compounds exert their effects.

Endocrine Disruption

A significant body of research has focused on the endocrine-disrupting potential of halogenated benzophenones. These compounds can interfere with the body's hormonal systems, primarily by interacting with nuclear receptors.

2.1.1. Estrogenic and Anti-Androgenic Activities:

Many hydroxylated and halogenated benzophenones have been shown to possess both estrogenic and anti-androgenic activities.[5] For instance, chlorination of benzophenone-1 (BP-1) has been demonstrated to significantly enhance its anti-androgenic activity.[6] Monochlorinated and dichlorinated derivatives of BP-1 exhibit stronger binding to the androgen receptor compared to the parent compound.[6] This interaction can disrupt the normal signaling of androgens, which are crucial for the development and maintenance of male reproductive tissues and other physiological processes. The mechanism often involves competitive binding to the androgen receptor, thereby preventing the binding of endogenous androgens.[6]

The following diagram illustrates the general mechanism of androgen receptor antagonism by halogenated benzophenones.

Caption: Antagonistic action of halogenated benzophenones on the androgen receptor signaling pathway.

2.1.2. Disruption of Steroidogenesis:

Beyond receptor binding, some halogenated benzophenones can interfere with the synthesis of steroid hormones. For example, exposure to benzophenone-3 (BP-3) in fish has been shown to down-regulate the expression of key genes involved in steroidogenesis, such as star, cyp11a, and cyp19a.[7] This disruption can lead to altered levels of circulating hormones like testosterone and 17β-estradiol, impacting reproductive health.[7]

Phototoxicity and Genotoxicity

The benzophenone core is a well-known chromophore, capable of absorbing ultraviolet (UV) radiation.[8] This property, while useful in applications like sunscreens, can also lead to phototoxic and genotoxic effects.

2.2.1. Photosensitization and Reactive Oxygen Species (ROS) Generation:

Upon absorption of UV light, benzophenones can transition to an excited triplet state.[9] This excited molecule can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS).[9][10] These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA, leading to cell death and inflammation.[10] The specific halogen substituents can influence the efficiency of ROS generation.[9]

2.2.2. DNA Damage:

The generated ROS can directly damage DNA, leading to mutations and genomic instability. Furthermore, some benzophenones and their metabolites can be metabolically activated by cytochrome P450 enzymes to form genotoxic intermediates that can covalently bind to DNA.[11] For example, benzophenone can be bioactivated by P450 2A6 and P450 family 1 enzymes, leading to genotoxic effects.[11]

Cytotoxicity and Anticancer Activity

The ability of halogenated benzophenones to induce cell death has been explored for its potential in cancer therapy.

2.3.1. Induction of Apoptosis:

Several halogenated benzophenone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[12][13] The mechanism of cell death is often through the induction of apoptosis. For instance, certain halogenated phenoxychalcones, which share a structural resemblance to benzophenones, have been shown to induce apoptosis in breast cancer cells by accumulating cells in the G2/M phase of the cell cycle and increasing the population of late apoptotic cells.[14] This can be accompanied by the release of pro-apoptotic factors from the mitochondria, such as cytochrome c and Smac/DIABLO.[10][15]

2.3.2. Structure-Activity Relationships:

The cytotoxic potency of halogenated benzophenones is highly dependent on the nature and position of the halogen substituents. For example, studies on halogenated chalcones have shown that the presence and location of chloro and fluoro groups can significantly impact their anticancer activity.[14]

Enzyme Inhibition

Halogenated benzophenones have been identified as inhibitors of various enzymes, suggesting their potential as therapeutic agents for a range of diseases.

2.4.1. Xanthine Oxidase Inhibition:

Certain hydroxylated and halogenated benzophenones have been shown to inhibit xanthine oxidase, an enzyme involved in the production of uric acid.[16] Elevated levels of uric acid are associated with gout. The inhibitory activity is dependent on the substitution pattern, with compounds like 2,2',4,4'-tetrahydroxybenzophenone showing significant inhibitory effects.[16]

2.4.2. Steroid Sulfatase Inhibition:

Benzophenone-based sulfamates have been developed as potent inhibitors of steroid sulfatase (STS), an enzyme that plays a crucial role in the production of active steroids in hormone-dependent cancers like breast cancer.[17] These inhibitors act irreversibly, providing a sustained therapeutic effect.[17]

Experimental Protocols for Assessing Biological Activity

To rigorously evaluate the biological activities of halogenated benzophenones, a variety of in vitro and in vivo assays are employed. Below are detailed, step-by-step methodologies for key experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Culture: Plate cells (e.g., human cancer cell lines like MCF-7 or normal cell lines like MCF-10a) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the halogenated benzophenone in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Androgen Receptor Reporter Gene Assay

This assay is used to determine the agonistic or antagonistic activity of a compound on the androgen receptor.

Protocol:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., Chinese hamster ovary cells) with an androgen receptor expression vector and a reporter plasmid containing an androgen-responsive element linked to a reporter gene (e.g., luciferase).

-

Cell Plating: Plate the transfected cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment:

-

Agonist Mode: Treat the cells with serial dilutions of the test compound.

-

Antagonist Mode: Treat the cells with a fixed concentration of a known androgen agonist (e.g., dihydrotestosterone, DHT) in the presence of serial dilutions of the test compound.

-

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis:

-

Agonist Mode: Plot the luciferase activity against the compound concentration to determine the EC₅₀ value.

-

Antagonist Mode: Plot the percentage inhibition of DHT-induced luciferase activity against the compound concentration to determine the IC₅₀ value.[5]

-

In Vitro Phototoxicity Assessment: 3T3 Neutral Red Uptake (NRU) Assay

This assay is a standardized method to assess the phototoxic potential of a substance.

Protocol:

-

Cell Culture: Plate Balb/c 3T3 fibroblasts in two separate 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat both plates with serial dilutions of the test compound.

-

Irradiation: Irradiate one plate with a non-cytotoxic dose of simulated solar light (UVA and visible light), while keeping the other plate in the dark.

-

Incubation: Incubate both plates for 24 hours.

-

Neutral Red Staining: Incubate the cells with a medium containing neutral red, a dye that is taken up by viable cells.

-

Dye Extraction: Wash the cells and extract the neutral red from the viable cells using a solubilization solution.

-

Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm.

-

Data Analysis: Compare the IC₅₀ values obtained from the irradiated and non-irradiated plates. A significant difference indicates phototoxic potential.[9][18]

The following diagram outlines the workflow for the 3T3 NRU phototoxicity assay.

Caption: Workflow for the 3T3 Neutral Red Uptake (NRU) phototoxicity assay.

Quantitative Data Summary

The is often quantified by their half-maximal inhibitory (IC₅₀) or effective (EC₅₀) concentrations. The following table summarizes some reported values for the anti-androgenic activity of benzophenone-1 and its chlorinated derivatives.

| Compound | Chlorination Status | Test System | Endpoint | IC₅₀ / EC₅₀ Value (µM) | Reference |

| Benzophenone-1 (BP-1) | Parent Compound | Yeast Two-Hybrid Assay | Anti-androgenic Activity | 12.89 | [6][19] |

| Monochlorinated BP-1 (P1) | Chlorinated Derivative | Yeast Two-Hybrid Assay | Anti-androgenic Activity | 6.13 | [6][19] |

| Dichlorinated BP-1 (P2) | Chlorinated Derivative | Yeast Two-Hybrid Assay | Anti-androgenic Activity | 9.30 | [6][19] |

Concluding Remarks and Future Perspectives

Halogenated benzophenones are a fascinating class of molecules with a rich and complex biological profile. Their ability to interact with a multitude of biological targets, including nuclear receptors, enzymes, and DNA, underscores their potential in drug discovery while also highlighting their toxicological risks. The structure-activity relationships within this class are intricate, with the type, number, and position of halogen substituents playing a critical role in determining the specific biological effect.

Future research should focus on several key areas:

-

Selective Targeting: Designing halogenated benzophenones with high selectivity for specific biological targets to minimize off-target effects and enhance therapeutic efficacy.

-

Metabolic Stability and Pharmacokinetics: A deeper understanding of the metabolic fate and pharmacokinetic profiles of these compounds is crucial for their development as drugs and for assessing their environmental impact.

-

Long-term Health Effects: Further investigation into the chronic exposure effects of halogenated benzophenones, particularly their endocrine-disrupting and carcinogenic potential, is warranted.

By leveraging the principles of medicinal chemistry and molecular toxicology, the scientific community can continue to unlock the potential of halogenated benzophenones while ensuring their safe and responsible use.

References

- Comparative Cytotoxicity of Chlorinated Benzophenones: An In-Depth Guide for Researchers - Benchchem.

- Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC - PubMed Central.

- Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays - ResearchGate.

- A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PubMed Central.

- Cytotoxicity of halogenated benzenes and its relationship with logP - PubMed.

- Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Publishing.

- Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH.

- Benzophenone-containing cholesterol surrogates: synthesis and biological evaluation.

- Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines - PubMed.

- Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations | Chemical Research in Toxicology - ACS Publications.

- Genotoxic activation of benzophenone and its two metabolites by human cytochrome P450s in SOS/umu assay - PubMed.

- Phototoxic risk assessment on benzophenone UV filters: In vitro assessment and a theoretical model - PubMed.

- Photosensitizing properties of compounds related to benzophenone - PubMed.

- Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study - PubMed.

- Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed.

- Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells - MDPI.

- Structural diversity and bioactivities of natural benzophenones - PubMed.

- Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC.

- Amended Safety Assessment of Benzophenones as Used in Cosmetics.

- Effects of benzophenone-3 exposure on endocrine disruption and reproduction of Japanese medaka (Oryzias latipes) - PubMed.

- Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - NIH.

- Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? - PubMed Central.

- Benzophenone 1 induced photogenotoxicity and apoptosis via release of cytochrome c and Smac/DIABLO at environmental UV radiation | Request PDF - ResearchGate.

- Benzophenones as xanthine oxidase inhibitors - PubMed.

- Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - PMC - NIH.

- Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase.

- Perspective on halogenated organic compounds - PMC - PubMed Central - NIH.

- Benzophenone – Knowledge and References - Taylor & Francis.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Effects of benzophenone-3 exposure on endocrine disruption and reproduction of Japanese medaka (Oryzias latipes)--a two generation exposure study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genotoxic activation of benzophenone and its two metabolites by human cytochrome P450s in SOS/umu assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]

- 13. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Benzophenones as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phototoxic risk assessment on benzophenone UV filters: In vitro assessment and a theoretical model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

The Thiomorpholine Scaffold: A Privileged Structure in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

Thiomorpholine, a saturated six-membered heterocycle containing sulfur and nitrogen, has emerged as a cornerstone scaffold in medicinal chemistry. Its unique stereoelectronic properties, including its role as a bioisostere of morpholine with increased lipophilicity and a metabolically labile sulfur atom, have rendered it a valuable component in the design of novel therapeutics.[1][2] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of thiomorpholine derivatives. We will delve into the mechanistic underpinnings of their anticancer, antidiabetic, and antitubercular activities, supported by quantitative data, detailed experimental protocols, and structure-activity relationship (SAR) insights to empower researchers in their drug discovery endeavors.

The Thiomorpholine Core: Physicochemical Properties and Synthetic Strategies

The thiomorpholine ring is a versatile structural motif.[3] The endocyclic sulfur atom, as compared to the oxygen in its morpholine analog, imparts a higher degree of lipophilicity, which can enhance membrane permeability and oral bioavailability of drug candidates.[2] Furthermore, the sulfur atom is susceptible to oxidation to the corresponding sulfoxide and sulfone, offering a "soft spot" for metabolism that can be strategically exploited in prodrug design or to fine-tune the pharmacokinetic profile of a molecule.[2]

Synthetic Routes to Thiomorpholine Derivatives

The construction of the thiomorpholine ring can be achieved through several synthetic strategies, with the choice of method depending on the desired substitution pattern and the scale of the synthesis.

A prevalent method involves the nucleophilic aromatic substitution (SNAr) reaction. For instance, the synthesis of 4-(4-nitrophenyl)thiomorpholine, a common precursor for further derivatization, is readily achieved by reacting 4-fluoronitrobenzene with thiomorpholine in the presence of a base.[2][4]

Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)thiomorpholine [4]

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a reflux condenser, add thiomorpholine (1.0 eq.), triethylamine (5.0 eq.), and acetonitrile.

-

Addition of Electrophile: While stirring, add a solution of 4-fluoronitrobenzene (1.0 eq.) in acetonitrile to the flask.

-

Reaction Conditions: Heat the reaction mixture to 85°C and maintain for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, add deionized water and extract the aqueous phase with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) to afford the desired 4-(4-nitrophenyl)thiomorpholine.

Another versatile approach is the intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes, which can be mediated by Lewis acids such as boron trifluoride etherate.[5] For the synthesis of the parent thiomorpholine scaffold, a telescoped photochemical thiol-ene reaction followed by a base-mediated cyclization in a continuous flow setup has been reported as an efficient and scalable method.[6]

Purification and Characterization

The purification and characterization of thiomorpholine derivatives are critical to ensure their identity and purity for subsequent biological evaluation.

-

Purification: Depending on the physical properties of the synthesized compound, purification can be achieved by recrystallization for solid materials or column chromatography on silica gel for oils or solids.[2]

-

Characterization: A combination of analytical techniques is employed for structural elucidation and purity assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the chemical structure.[7] For the parent thiomorpholine, the proton NMR spectrum typically shows signals for the methylene protons adjacent to the nitrogen and sulfur atoms.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecule.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is commonly used.[2]

-

Therapeutic Applications and Mechanisms of Action

Thiomorpholine derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for various therapeutic areas.[9][10][11]

Anticancer Activity

A significant body of research has focused on the development of thiomorpholine-containing compounds as anticancer agents.[12][13][14] These derivatives have shown cytotoxicity against a range of cancer cell lines.[1][15]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolo[3,2-a]pyrimidin-5-ones | HT29 (Colon) | 2.01 | [1] |

| Thiazolyl thiomorpholine | A549 (Lung) | 10.1 | [1] |

| Thiazolyl thiomorpholine | HeLa (Cervical) | 30.0 | [1] |

| PI3Kα/mTOR Inhibitor | PI3Kα (enzymatic assay) | 120 | [1] |

| 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative (8d) | PC-3 (Prostate) | 6.02 | [16] |

| 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative (8d) | HepG2 (Liver) | 7.31 | [16] |

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A key mechanism underlying the anticancer effects of several thiomorpholine derivatives is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[17][18] This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[18]

Caption: A generalized experimental workflow for the development of thiomorpholine derivatives.

Conclusion

The thiomorpholine scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Its favorable physicochemical properties and synthetic tractability, coupled with the diverse biological activities of its derivatives, ensure its place as a privileged structure in medicinal chemistry. This guide has provided a comprehensive overview of the key aspects of thiomorpholine chemistry and biology, from synthetic protocols and analytical techniques to mechanisms of action and structure-activity relationships. By leveraging this information, researchers can accelerate the discovery and development of next-generation thiomorpholine-based drugs to address unmet medical needs.

References

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Thiomorpholine 1,1-Dioxide Derived 1,2,3-Triazole Hybrids as Potential Anticancer Agents. ResearchGate. Available at: [Link]

-

synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. World Journal of Pharmaceutical Research. Available at: [Link]

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. National Institutes of Health. Available at: [Link]

-

Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. National Institutes of Health. Available at: [Link]

-

Thiomorpholine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

-

Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. Available at: [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

-

Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. National Institutes of Health. Available at: [Link]

-

Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors. ResearchGate. Available at: [Link]

-

LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. Available at: [Link]

-

Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available at: [Link]

-

Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. ResearchGate. Available at: [Link]

-

Design, synthesis of novel thiazole‐thiomorpholine derivatives and evaluation of their anticancer activity via in vitro and in silico studies. ResearchGate. Available at: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

-

Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

-

Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. National Institutes of Health. Available at: [Link]

-

In vitro cell viability assay of (A) all synthesized... ResearchGate. Available at: [Link]

-

Mechanism of thioamide drug action against tuberculosis and leprosy. National Institutes of Health. Available at: [Link]

-

Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available at: [Link]

-

Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. National Institutes of Health. Available at: [Link]

-

Synthesis and biological evaluation of thiazoline derivatives as new antimicrobial and anticancer agents. National Institutes of Health. Available at: [Link]

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate. Available at: [Link]

-

Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. National Institutes of Health. Available at: [Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. National Institutes of Health. Available at: [Link]

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. Available at: [Link]

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thiomorpholine synthesis [organic-chemistry.org]

- 6. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Thiomorpholine(123-90-0) 1H NMR [m.chemicalbook.com]

- 9. jchemrev.com [jchemrev.com]

- 10. jchemrev.com [jchemrev.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of thiazoline derivatives as new antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

The Benzophenone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on the Structure-Activity Relationships of Benzophenone Analogs

Authored by: [Senior Application Scientist]

Abstract

The benzophenone framework, characterized by a central diaryl ketone, stands as a ubiquitous and highly privileged scaffold in medicinal chemistry.[1][2][3] Its presence in a multitude of naturally occurring bioactive compounds, coupled with its synthetic tractability, has cemented its importance in the development of novel therapeutic agents.[1][2][3][4] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of benzophenone analogs, offering researchers, scientists, and drug development professionals a detailed understanding of how subtle molecular modifications can profoundly influence biological activity. We will delve into the critical structural features governing the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by mechanistic insights and detailed experimental protocols.

The Enduring Significance of the Benzophenone Core

The benzophenone motif is a cornerstone in the design of pharmacologically active molecules.[2][3] Naturally occurring benzophenones, often found in higher plants and fungi, exhibit a remarkable diversity of structures and a broad spectrum of biological activities, including antifungal, anti-HIV, antimicrobial, antiviral, and antioxidant effects.[1][4][5] This natural precedent has inspired medicinal chemists to explore the vast chemical space around the benzophenone core, leading to the synthesis of numerous derivatives with potent therapeutic potential.[1][3][4] The versatility of the benzophenone scaffold allows for systematic modifications of its two aryl rings, providing a powerful platform for optimizing potency, selectivity, and pharmacokinetic properties.[6]

Unraveling the Structure-Activity Landscape: Key Biological Activities

The therapeutic promise of benzophenone analogs spans a wide array of disease areas. This section will dissect the key SAR principles for their most prominent biological activities.